2-((2,3-Dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-YL)amino)ethene-1,1,2-tricarbonitrile
Description
2-((2,3-Dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-YL)amino)ethene-1,1,2-tricarbonitrile is a heterocyclic compound featuring a pyrazolinone core substituted with methyl groups, a phenyl ring, and a conjugated ethene-tricarbonitrile moiety. This structure combines electron-withdrawing cyano groups with a polarizable aromatic system, making it a candidate for applications in materials science or medicinal chemistry.
Properties
IUPAC Name |
2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]ethene-1,1,2-tricarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O/c1-11-15(20-14(10-19)12(8-17)9-18)16(23)22(21(11)2)13-6-4-3-5-7-13/h3-7,20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVSWHXJFOYOMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=C(C#N)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,3-Dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-YL)amino)ethene-1,1,2-tricarbonitrile typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors under controlled conditions, such as heating in the presence of a catalyst. The reaction conditions must be carefully monitored to ensure the formation of the desired product without unwanted by-products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The use of advanced purification techniques, such as chromatography, is often employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents into the molecule, altering its chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions can vary widely depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine
The compound's potential medicinal applications include its use as an anti-inflammatory or analgesic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.
Mechanism of Action
The mechanism by which 2-((2,3-Dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-YL)amino)ethene-1,1,2-tricarbonitrile exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic or chemical outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing pyrazolinone or cyano-substituted frameworks, emphasizing structural, synthetic, and functional differences.
Table 1: Structural and Functional Comparison
Key Findings
Compared to pyran-based dinitriles (e.g., compound 11a ), the pyrazolinone core in the target compound may confer greater planarity, enhancing π-π stacking interactions in supramolecular assemblies.
Synthetic Pathways: Similar to compounds in and , the target compound’s synthesis likely involves condensation reactions with cyanoacetate or malononitrile under reflux conditions in 1,4-dioxane with triethylamine as a base . The addition of a third cyano group may require stringent temperature control or a specialized catalyst, a deviation from the dinitrile analog’s synthesis .
Functional and Application Insights: The tricarbonitrile group in the target compound could improve binding affinity in biological systems compared to dinitriles, as seen in kinase inhibitors like the fluorophenyl-chromene derivative () . Infrared (IR) spectral data for related cyano-substituted compounds (e.g., C≡N stretches ~2200 cm⁻¹) suggest strong absorption bands, useful for analytical characterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
